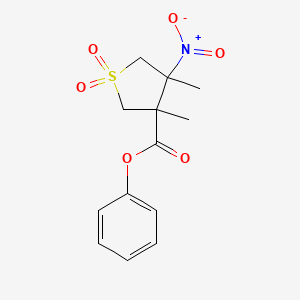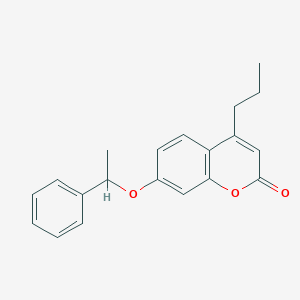
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one, also known as PAP-1, is a synthetic compound that belongs to the class of flavonoids. It was first synthesized in 1999 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been used in various scientific research studies as a tool to investigate the role of protein-protein interactions in biological systems. It has been shown to selectively inhibit the interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which plays a crucial role in the regulation of oxygen homeostasis and angiogenesis. 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has also been used to study the interaction between the transcription factor NF-κB and its coactivator CBP, which is involved in the regulation of inflammatory responses and immune function.
Mécanisme D'action
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one acts as a competitive inhibitor of the interaction between HIF-1α and p300/CBP or NF-κB and CBP. It binds to the acetyl-lysine binding pocket of the coactivator protein, preventing the recruitment of the transcription factor to the DNA promoter region and inhibiting the transcriptional activity of the target gene.
Biochemical and Physiological Effects:
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been shown to have significant effects on the regulation of oxygen homeostasis, angiogenesis, and inflammatory responses. Inhibition of HIF-1α and NF-κB activity by 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one has been demonstrated to reduce tumor growth, suppress inflammation, and improve tissue oxygenation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one is a valuable tool for investigating the role of protein-protein interactions in biological systems, particularly in the regulation of transcriptional activity. Its high selectivity and potency make it a useful compound for studying specific pathways and targets. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may pose challenges for certain experiments.
Orientations Futures
Further research is needed to explore the potential applications of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one in various disease models, including cancer, inflammation, and ischemic injury. The development of more potent and selective analogs of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one may also lead to new therapeutic strategies for these conditions. Additionally, the use of 7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one as a tool for investigating the role of other protein-protein interactions in biological systems may provide valuable insights into the mechanisms of disease and potential targets for drug development.
Méthodes De Synthèse
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one can be synthesized by a multistep process involving the condensation of 4'-hydroxyacetophenone with 3-bromoanisole, followed by the reaction with propylmagnesium bromide and cyclization with acid catalysts. The final product is obtained by recrystallization in ethanol.
Propriétés
IUPAC Name |
7-(1-phenylethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-7-16-12-20(21)23-19-13-17(10-11-18(16)19)22-14(2)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVYFOIBDUXUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-phenylethoxy)-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

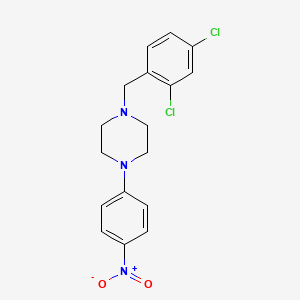
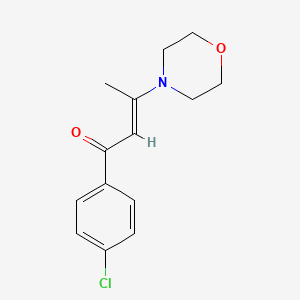

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
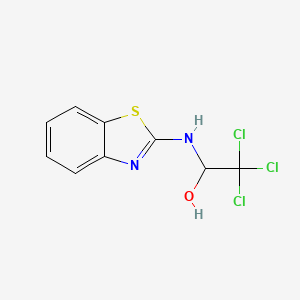
![3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)
![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)
![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
